molecular formula C14H11ClN4O3S2 B11409870 5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11409870
M. Wt: 382.8 g/mol
InChI Key: AMSQYYOUGHXCOI-UHFFFAOYSA-N
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Description

5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-(methylsulfonyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-(methylsulfonyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:

    Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzothiazole moiety: This step may involve coupling reactions using reagents like benzothiazole derivatives.

    Chlorination and sulfonylation: These steps introduce the chloro and methylsulfonyl groups, respectively, using reagents like thionyl chloride and methylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-(methylsulfonyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: As a lead compound for the development of new drugs targeting specific diseases.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-(methylsulfonyl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-(methylsulfonyl)pyrimidine-4-carboxamide: can be compared with other pyrimidine derivatives that have similar structures and biological activities.

    Examples: Other chloro-substituted pyrimidines, benzothiazole-containing compounds, and sulfonylated pyrimidines.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C14H11ClN4O3S2

Molecular Weight

382.8 g/mol

IUPAC Name

5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C14H11ClN4O3S2/c1-7-3-4-9-10(5-7)23-13(17-9)19-12(20)11-8(15)6-16-14(18-11)24(2,21)22/h3-6H,1-2H3,(H,17,19,20)

InChI Key

AMSQYYOUGHXCOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC(=NC=C3Cl)S(=O)(=O)C

Origin of Product

United States

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